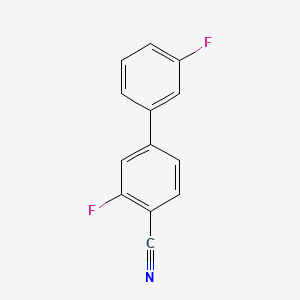

2-Fluoro-4-(3-fluorophenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluoro-4-(3-fluorophenyl)benzonitrile” is a chemical compound with the CAS Number: 1214356-07-6. It has a molecular weight of 215.2 and its IUPAC name is 3,3’-difluoro [1,1’-biphenyl]-4-carbonitrile .

Molecular Structure Analysis

The molecular structure of “this compound” consists of two benzene rings connected by a carbonitrile group. The benzene rings each have a fluorine atom attached .Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

Fluorinated compounds, like 2-Fluoro-4-(3-fluorophenyl)benzonitrile, are pivotal in the pharmaceutical and agrochemical industries due to the unique properties that fluorine atoms confer on molecules, such as increased stability and lipophilicity. A study by Qiu et al. (2009) on a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a related compound, underscores the importance of developing efficient synthetic routes for such fluorinated intermediates. This research could pave the way for synthesizing compounds like this compound, highlighting its potential application in creating more effective pharmaceuticals and agrochemicals (Qiu, Gu, Zhang, & Xu, 2009).

Development of Chemosensors

Fluorophores and related fluorinated compounds are extensively used in the development of chemosensors due to their sensitivity and selectivity towards various analytes. Research by Roy (2021) on 4-methyl-2,6-diformylphenol-based compounds for detecting metal ions and other analytes showcases the potential of fluorinated compounds in creating high-performance sensors. Thus, this compound could be explored for similar applications in sensing technologies, benefitting from its fluorinated structure (Roy, 2021).

Liquid Crystals and Materials Science

The incorporation of fluorine atoms into liquid crystals significantly alters their physical properties, making them suitable for various applications in displays and materials science. Hird's review (2007) on fluorinated liquid crystals illustrates how these modifications can improve performance in commercial products. Given its structure, this compound could serve as a precursor or component in the synthesis of advanced liquid crystalline materials, leveraging the unique effects of fluorination (Hird, 2007).

Fluorinated Polymers

The study and development of fluorinated polymers for industrial applications is a field of significant interest due to the exceptional properties these materials exhibit, such as chemical resistance and thermal stability. Puts, Crouse, and Améduri (2019) provide a comprehensive review of the synthesis and characterization of Polytetrafluoroethylene (PTFE), demonstrating the critical role of fluorinated monomers in creating high-performance polymers. This compound could potentially be involved in the synthesis of novel fluorinated polymers, contributing to advancements in materials science (Puts, Crouse, & Améduri, 2019).

Propriétés

IUPAC Name |

2-fluoro-4-(3-fluorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYACUYUBQSBPPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673368 |

Source

|

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214356-07-6 |

Source

|

| Record name | 3,3′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214356-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)

![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)

![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)